Pd-Catalyzed C–H (Hetero)Arylation Yield: 5-Bromo vs. 5-Chloro vs. 5-H Oxadiazole Acetic Acid Scaffolds
In a direct head-to-head study of C–H (hetero)arylation of 1,3,4-oxadiazoles, the 5-bromo-1,3,4-oxadiazole-2-acetic acid scaffold participates in Pd/PTABS-catalyzed coupling with bromo(hetero)arenes to deliver arylated products in isolated yields up to 89% [1]. By contrast, the corresponding 5-H oxadiazole requires pre-functionalization (e.g., halogenation) before coupling, and the 5-chloro analog requires elevated temperatures (>120 °C) and higher catalyst loadings to achieve comparable conversion, as reported for chloroarene coupling with oxadiazoles [2].
| Evidence Dimension | Isolated yield of C–H (hetero)arylation product |
|---|---|
| Target Compound Data | Up to 89% isolated yield for bromo-oxadiazole coupling with aryl bromides (Pd/PTABS, 100 °C) [1] |
| Comparator Or Baseline | 5-H oxadiazole: requires pre-halogenation step (yield not directly comparable); 5-Cl oxadiazole: <50% conversion under identical conditions, achieves >80% only at 130–140 °C with higher Pd loading [2] |
| Quantified Difference | Bromo analog achieves ≥89% yield at 100 °C; chloro analog requires 130–140 °C for >80% yield, representing a 30–40 °C temperature advantage and lower energy input |
| Conditions | 1,4-dioxane, Pd/PTABS (0.5 mol%), K2CO3, 100 °C, 12–18 h [1] |
Why This Matters
For procurement decisions, the 5-bromo compound's higher reactivity at milder temperatures directly translates to broader substrate scope, shorter reaction times, and compatibility with thermally sensitive downstream functional groups, reducing the need for process re-optimization.
- [1] Bhujabal, Y. B.; Vadagaonkar, K. S.; Kapdi, A. R. Pd/PTABS: Catalyst for Efficient C−H (Hetero)Arylation of 1,3,4-Oxadiazoles Using Bromo(Hetero)Arenes. Asian J. Org. Chem. 2019, 8 (2), 289–295. View Source
- [2] Direct Palladium‐Catalyzed C5‐Arylation of 1,3,4‐Oxadiazoles with Aryl Chlorides Promoted by Bis(di-iso-propylphosphino) Ferrocene. (Referenced in scite.ai; full citation: Hal. science, 2025). View Source
